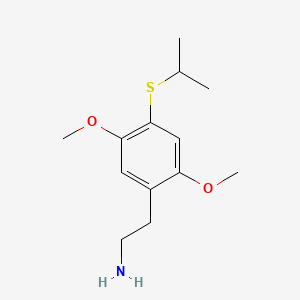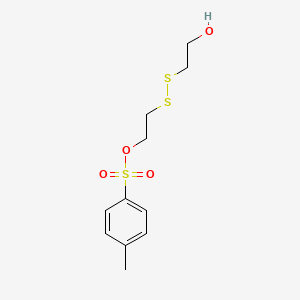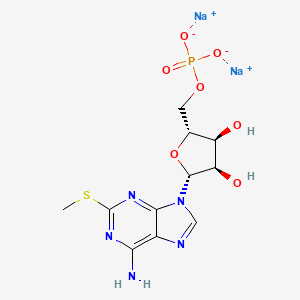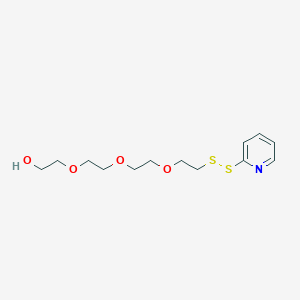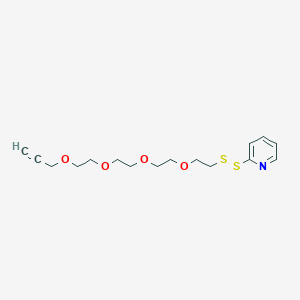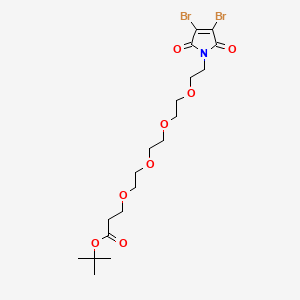
A-1210477
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-1210477 is a selective inhibitor of myeloid cell leukemia-1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells by preventing apoptosis. This compound binds to MCL-1 with high affinity and specificity, promoting apoptosis in MCL-1-dependent cancer cells .
Scientific Research Applications
A-1210477 has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
A-1210477 is a potent and selective inhibitor of MCL-1 . MCL-1, a member of the BCL-2 family, is an anti-apoptotic protein that is frequently amplified in cancer . It plays a key role in cancer cell survival .
Mode of Action
This compound specifically binds to MCL-1 with an affinity of 0.45 nM , disrupting the MCL-1/BIM complexes . This disruption induces apoptosis only in cell lines that show dependency on MCL-1 protein . It also inhibits MCL-1/NOXA interactions .
Biochemical Pathways
The compound’s action affects the mitochondrial apoptotic pathway, which is controlled by the BCL-2 family proteins . By inhibiting MCL-1, this compound disrupts the balance between pro-apoptotic and anti-apoptotic BCL-2 family proteins, triggering apoptosis .
Result of Action
This compound induces apoptosis in multiple myeloma and non-small cell lung cancer cell lines . It also demonstrates single-agent killing of MCL-1-dependent cancer cells . Furthermore, it has been shown to synergize with navitoclax, a BCL-2/BCL-XL inhibitor, to induce apoptosis in various cancer cell lines .
Action Environment
The effectiveness of this compound can be influenced by the cellular environment, particularly the expression levels of MCL-1. For instance, cell lines with high MCL-1 levels are less sensitive to BCL-2/BCL-XL antagonists but are sensitive to this compound . .
Biochemical Analysis
Biochemical Properties
A-1210477 specifically binds MCL-1 and promotes apoptosis of cancer cells in an MCL-1-dependent manner . It has been shown to disrupt the MCL-1/BIM complexes . This compound inhibits MCL-1-NOXA interactions with an IC50 of approximately 1 μM, while having no effect on BCL-2-BIM or BCL-XL-BCL-XS interactions .
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including the breast cancer cell line HCC-1806 . It has also been shown to reduce the amount of BIM co-immunoprecipitated with MCL-1 antibody . Furthermore, this compound has been shown to trigger apoptosis signaling and reduce the levels of putative stem biomarkers in HCC cell lines .
Molecular Mechanism
This compound acts by binding to MCL-1 and preventing its degradation . This leads to the disruption of MCL-1/BIM complexes, thereby promoting apoptosis . It also inhibits MCL-1-NOXA interactions .
Temporal Effects in Laboratory Settings
This compound has been shown to trigger rapid cell death, sometimes occurring within 0.5–1 hour . This suggests that this compound has a quick onset of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
A-1210477 is synthesized through a multi-step process involving various chemical reactions. The compound’s chemical name is 7- (5- ( (4- (4- (N,N-dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1- (2-morpholinoethyl)-3- (3- (naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid . The synthesis involves the following key steps:
- Formation of the pyrazole ring.
- Introduction of the indole moiety.
- Attachment of the naphthalenyloxypropyl group.
- Addition of the morpholinoethyl group.
- Final coupling with the dimethylsulfamoyl piperazine derivative.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
A-1210477 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Comparison with Similar Compounds
A-1210477 is compared with other MCL-1 inhibitors, such as:
UMI-77: Another MCL-1 inhibitor with lower potency and specificity compared to this compound.
S63845: A potent MCL-1 inhibitor with a higher affinity for MCL-1 than this compound.
ABT-263 (Navitoclax): A BCL-2/BCL-XL inhibitor that can be used in combination with this compound to enhance its anti-cancer effects.
This compound is unique due to its high selectivity for MCL-1 and its ability to overcome resistance to other BCL-2 family inhibitors .
Properties
IUPAC Name |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVAWGSQPHFXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does A-1210477 interact with its target MCL-1?
A1: this compound binds directly to the BH3-binding groove of MCL-1, mimicking the interaction of pro-apoptotic BH3-only proteins. [] This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, freeing them to induce apoptosis. [, , , ]
Q2: What are the downstream effects of MCL-1 inhibition by this compound?
A2: By inhibiting MCL-1, this compound promotes the activation of pro-apoptotic proteins like BAK and BAX. [, , ] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately triggering apoptosis. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C43H49N7O7S, and its molecular weight is 792.0 g/mol.
Q4: What is known about the stability of this compound under various conditions and potential formulation strategies to improve its stability, solubility, or bioavailability?
A4: While the research focuses on the biological activity of this compound, specific details regarding its stability under various conditions and formulation strategies are not explicitly provided.
Q5: Which cancer cell lines are sensitive to this compound in vitro?
A5: this compound has demonstrated efficacy against a variety of cancer cell lines in vitro, including:
- Acute Myeloid Leukemia (AML): OCI-AML3, MOLM13, MV4-11, HL-60, KG-1, Kasumi [, , , , ]
- Acute Lymphoblastic Leukemia (ALL): Bal-KHc []
- Multiple Myeloma: H929, MM.1S [, ]
- Cervical Cancer: HeLa, C33A, SiHa, CaSki []
- Esophageal Squamous Cell Carcinoma (ESCC): 4-nitroquinoline-1-oxide (4-NQO)-induced ESCC mouse model []
- Triple-Negative Breast Cancer (TNBC): MDA-MB-231 [, , ]
- Diffuse Large B Cell Lymphoma (DLBCL): U-2946 []
Q6: Has this compound shown efficacy in vivo, and if so, in which animal models?
A6: Yes, this compound has shown promising antitumor activity in vivo:
- AML: this compound reduced AML cell burden in xenograft mouse models using MOLM13 and patient-derived AML cells. []
- ESCC: this compound decreased tumor formation and weight loss in a dose-dependent manner in a mouse model of ESCC induced by 4-NQO. []
Q7: Are there any clinical trials currently underway with this compound?
A7: While this compound has shown promising preclinical results, the provided research does not mention any ongoing clinical trials.
Q8: What are the known mechanisms of resistance to this compound?
A8: Research suggests that resistance to this compound can emerge through:
- Upregulation of other anti-apoptotic BCL-2 family members: Increased expression of BCL-XL, BCL-2 A1, or BFL-1 has been observed in some this compound-resistant cells. [, , ]
- Activation of alternative pro-survival pathways: Increased activity of the MAPK pathway, leading to elevated MCL-1 expression, has been linked to this compound resistance. []
- Metabolic reprogramming: Targeting glutamine metabolism can sensitize resistant cells to this compound, suggesting metabolic adaptation as a resistance mechanism. [, ]
Q9: Does cross-resistance exist between this compound and other anti-cancer agents?
A9: The research highlights a potential for cross-resistance between this compound and venetoclax (ABT-199), a BCL-2 selective inhibitor. Venetoclax treatment can lead to upregulation of MCL-1, conferring resistance to this compound. [] Conversely, this compound can overcome resistance to ABT-737, a BCL-2/BCL-XL inhibitor, in AML cells by targeting MCL-1. []
Q10: Which combination therapies involving this compound have shown promise in preclinical studies?
A10: this compound has demonstrated synergistic anti-cancer activity in combination with several agents, including:
- Other BH3 mimetics: Combining this compound with venetoclax (ABT-199), ABT-263 (navitoclax), or A-1155463 (BCL-XL inhibitor) has shown synergistic effects in various cancer cell lines. [, , , , , ]
- CDK9 inhibitors: Co-administration of this compound with CDK9 inhibitors downregulates MCL-1 expression and enhances apoptosis in ABT-199-resistant cells. []
- MEK inhibitors: Combined treatment with this compound and the MEK inhibitor cobimetinib effectively reverses apoptosis resistance in BRAFV600E-mutant colorectal cancer cells by suppressing MCL-1 expression. [, ]
- mTOR inhibitors: this compound synergizes with mTOR inhibitors like AZD2014 and rapamycin to induce apoptosis in AML cells, suggesting a role for mTOR signaling in this compound resistance. []
Q11: What is the rationale for combining this compound with other agents?
A11: Combining this compound with other agents aims to:
- Overcome resistance mechanisms: Targeting multiple anti-apoptotic proteins or pro-survival pathways can enhance efficacy and potentially prevent or delay resistance development. [, , , , , , , , ]
- Achieve synergistic cytotoxicity: Combining this compound with other drugs can induce greater cell death than either agent alone. [, , , , , ]
Q12: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?
A12: The level of MCL-1 expression in cancer cells is suggested as a potential biomarker for predicting sensitivity to this compound. [, , ] Additionally, the ratio of BIM to BCL-2 has been implicated as a predictor of sensitivity to ABT-199, and considering the interplay between MCL-1 and BCL-2, this ratio could potentially be investigated for this compound as well. []
Q13: Have there been any studies exploring targeted delivery strategies for this compound?
A13: One study describes a biomimetic nanomedicine utilizing apolipoprotein E (ApoE) peptide-decorated red blood cell membrane and pH-sensitive dextran nanoparticles for brain-targeted delivery of this compound in combination with ABT-263 for glioblastoma therapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

